2-Bromo-5-nitrophenol
Overview
Description
2-Bromo-5-nitrophenol is an organic compound with the molecular formula C6H4BrNO3. It is a brominated nitrophenol, characterized by the presence of both bromine and nitro functional groups attached to a phenol ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Scientific Research Applications
2-Bromo-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell, potentially disrupting normal cellular functions .
Mode of Action
It’s known that nitrophenols can undergo nucleophilic aromatic substitution reactions . This involves the replacement of a substituent in an aromatic ring by a nucleophile. The presence of the nitro group makes the aromatic ring more susceptible to attack by nucleophiles .
Biochemical Pathways
It’s worth noting that chlorinated nitrophenols, which are structurally similar to 2-bromo-5-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial species .
Result of Action
Nitrophenols are generally known to be toxic and can cause irritation to the skin and eyes, and may also cause respiratory irritation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a dark place, sealed, and at room temperature, suggesting that light, air, and temperature could affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-nitrophenol can be synthesized through a multi-step process involving bromination and nitration of phenol derivatives. One common method involves the bromination of phenol to produce 2-bromophenol, followed by nitration to introduce the nitro group at the 5-position .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of bromine and nitric acid under controlled conditions. The reaction is carried out in a solvent such as acetic acid or sulfuric acid to facilitate the bromination and nitration processes. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of various substituted phenols.
Reduction: Formation of 2-bromo-5-aminophenol.
Oxidation: Formation of quinone derivatives.
Comparison with Similar Compounds
- 2-Bromo-4-nitrophenol
- 2-Bromo-5-methyl-4-nitrophenol
- 3-Bromo-5-nitropyridine
- 4-Bromo-5-nitroisoquinoline
Comparison: 2-Bromo-5-nitrophenol is unique due to the specific positioning of the bromine and nitro groups on the phenol ring, which influences its reactivity and interactions. Compared to similar compounds, it exhibits distinct chemical behavior and applications, making it valuable in specific synthetic and industrial processes .
Properties
IUPAC Name |
2-bromo-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJNITQHVLIWBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511894 | |
Record name | 2-Bromo-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52427-05-1 | |
Record name | 2-Bromo-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-Bromo-5-nitrophenol form ion pairs with all amines in toluene solution?
A1: No. The research demonstrates that while this compound forms ion pairs with some amines like triethylamine, it only forms hydrogen-bonded complexes with other amines like pyridine in toluene solution. [] This suggests that the strength of the base influences the interaction with this compound.
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